- Preparation of pyridopyrazine derivatives for use as Syk inhibitors, World Intellectual Property Organization, , ,
Cas no 959972-40-8 (2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
959972-40-8 structure
Product Name:2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
كاس عدد:959972-40-8
وسط:C15H23BO4
ميغاواط:278.151725053787
MDL:MFCD23143157
CID:1072999
PubChem ID:68465443
Update Time:2025-07-15
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- 1,3,2-Dioxaborolane
- 2-[4-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- W17689
- AKOS016339771
- (4-(2-Methoxyethoxy)phenyl)boronic Acid pinacol ester
- CS-0061106
- 2-(4-(2-methoxyethoxyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-1706255
- 959972-40-8
- MFCD23143157
- FSGMVMFQGDREIJ-UHFFFAOYSA-N
- DB-292521
- 2-[4-(2-Methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- AS-2603
- SCHEMBL2981665
- 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD23143157
- نواة داخلي: 1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-10-17-5/h6-9H,10-11H2,1-5H3
- مفتاح Inchi: FSGMVMFQGDREIJ-UHFFFAOYSA-N
- ابتسامات: O(CCOC)C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1
حساب السمة
- نوعية دقيقة: 278.16900
- النظائر كتلة واحدة: 278.1689394 g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 20
- تدوير ملزمة العد: 5
- تعقيدات: 295
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- الوزن الجزيئي: 278.15
- طوبولوجي سطح القطب: 36.9Ų
الخصائص التجريبية
- بسا: 36.92000
- لوغب: 2.01100
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315; H319; H335
- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ظروف التخزين:Store at room temperature
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219551-1g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 95+% | 1g |
$82 | 2021-08-04 | |
| Chemenu | CM219551-5g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 95+% | 5g |
$248 | 2021-08-04 | |
| Chemenu | CM219551-1g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 95+% | 1g |
$82 | 2022-08-31 | |
| Chemenu | CM219551-5g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 95+% | 5g |
$248 | 2022-08-31 | |
| abcr | AB496987-1 g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 97% |
959972-40-8 | 1g |
€246.50 | 2023-04-19 | ||
| abcr | AB496987-5 g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 97% |
959972-40-8 | 5g |
€854.00 | 2023-04-19 | ||
| Apollo Scientific | OR303547-500mg |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 500mg |
£95.00 | 2023-09-02 | ||
| Apollo Scientific | OR303547-1g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 1g |
£130.00 | 2023-09-02 | ||
| Apollo Scientific | OR303547-5g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 5g |
£258.00 | 2023-09-02 | ||
| AK Scientific | AMTB580-250mg |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 97% | 250mg |
$47 | 2025-02-18 |
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 50 °C; 50 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium bromide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2683015-38-3 Solvents: Dimethylacetamide ; 10 min, rt; 8 h, rt
المراجع
- Chemoselective, scalable nickel-electrocatalytic O-arylation of alcohols, ChemRxiv, 2021, 1, 1-12
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
المراجع
- Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Tosyl chloride , Triethylamine Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; 12 h, 60 °C
1.2 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; 12 h, 60 °C
المراجع
- Biphenyl compound as ccr2/ccr5 receptor antagonist, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
المراجع
- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 100 °C
1.2 Solvents: Water
1.2 Solvents: Water
المراجع
- Preparation of pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives as Btk kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 - 5 °C; 18 h, rt
المراجع
- Substituted 3-cyanopyridines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and inflammatory diseases, United States, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C
المراجع
- Heterocyclic compound and application as PCSK9 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 50 °C; 50 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Preparation of pyridopyrazine compounds as novel syk inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , 1,1′-(azodicarbonyl)dipiperidine Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
المراجع
- Preparation of 3-(arylamino)-5-amino-1H-1,2,4-triazoles as antiviral compounds, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium bromide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel(2+), tetraaqua[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, ch… Solvents: Dimethylacetamide ; 10 min, rt; 8 h
المراجع
- Chemoselective, Scalable Nickel-Electrocatalytic O-Arylation of Alcohols, Angewandte Chemie, 2021, 60(38), 20700-20705
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; overnight, 50 °C
المراجع
- Preparation of N-((2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl) carboxamides as inhibitors of fibroblast activation protein, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; overnight, reflux
المراجع
- Novel 5-amino-2-thioimidazole compounds as TGR5 agonists and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, 85 °C
المراجع
- Preparation of pyrimidine compounds as modulators of cystic fibrosis transmembrane regulators (CFTR), United States, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 90 °C
المراجع
- Preparation of substituted pyrazolopyridines as AXL inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
المراجع
- Compound serving as btk inhibitor, preparation method therefor, and use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
المراجع
- Compound as brain-permeable BTK or HER2 inhibitor, preparation method, and application, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
المراجع
- Preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of hyperoxaluria and related diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C
المراجع
- Benzimidazole compound, preparation method therefor and use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methyl isobutyl ketone ; 5 min, rt
1.2 rt; 21 h, reflux
1.2 rt; 21 h, reflux
المراجع
- Preparation of N-tetrazolyl triazinecarboxamides as herbicides, World Intellectual Property Organization, , ,
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 1-Bromo-2-methoxyethane
- m-PEG2-Tos
- 1-Bromo-4-(2-methoxyethoxy)benzene
- 4-Hydroxyphenylboronic acid pinacol ester
- Bis(pinacolato)diborane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:959972-40-8)2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
رقم الطلب:A922476
حالة المخزون:in Stock
كمية:5g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 14:32
الأسعار ($):497.0
بريد إلكتروني:sales@amadischem.com
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الوثائق ذات الصلة
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
959972-40-8 (2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) منتجات ذات صلة
- 957061-07-3(1,2-Di(4-boronophenoxy)ethane, dipinacol ester)
- 938063-51-5(4-tert-Butoxyphenylboronic Acid Pinacol Ester)
- 959972-43-1(2-3-(2-Methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 664991-83-7(4-(Oxiran-2-ylmethoxy)phenylboronic Acid, pinacol ester)
- 1147105-68-7(4-Ethoxyphenylboronic Acid Pinacol Ester)
- 1073353-94-2(3,3'-(Ethane-1,2-diylbis(oxy))bis(3,1-phenylene)diboronic Acid Pinacol Ester)
- 1005010-05-8(2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1374430-02-0(4-Propoxyphenylboronic acid pinacol ester)
- 502649-34-5(4-Iso-propoxyphenylboronic Acid Pinacol Ester)
- 741699-47-8(2-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethan-1-ol)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:959972-40-8)2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
نقاء:99%
كمية:5g
الأسعار ($):497.0